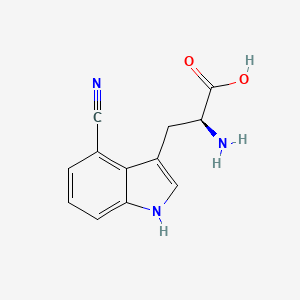
4-Cyanotryptophan
Overview
Description
4-Cyanotryptophan is an unnatural amino acid derivative of tryptophan, characterized by the presence of a cyano group at the fourth position of the indole ring. This compound is known for its unique fluorescence properties, making it a valuable tool in biological spectroscopy and microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanotryptophan typically involves the following steps:
Mannich Reaction: The initial step involves the Mannich reaction of 4-cyanoindole with formaldehyde and a secondary amine.
Alkylation: The intermediate product is then alkylated using ethyl nitroacetate.
Reduction: The final step involves the reduction of the nitro group using zinc and acetic acid to yield this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the described synthetic route can be scaled up for industrial applications, ensuring high optical purity and yield .
Chemical Reactions Analysis
4-Cyanotryptophan undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can convert the cyano group into an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and acetic acid are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Amino derivatives of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
4-Cyanotryptophan has a wide range of applications in scientific research:
Biological Spectroscopy: Its unique fluorescence properties make it an excellent probe for studying protein dynamics and interactions.
Microscopy: Used as a fluorescent marker in imaging techniques to visualize cellular structures and processes.
Peptide-Membrane Interactions: Employed to assess peptide-membrane interactions and binding constants.
Protein Structural Dynamics: Utilized in infrared spectroscopy to study the structural dynamics of proteins.
Mechanism of Action
4-Cyanotryptophan is compared with other cyano-tryptophan derivatives such as 5-cyanotryptophan. Both compounds exhibit unique fluorescence and infrared properties, but the position of the cyano group significantly influences their spectroscopic characteristics . For instance, this compound shows a single absorption in the nitrile stretch region, while 5-cyanotryptophan predominantly reports on its hydrogen bond status .
Comparison with Similar Compounds
5-Cyanotryptophan: Another cyano-tryptophan derivative with distinct spectroscopic properties.
4-Cyanoindole: A precursor in the synthesis of 4-Cyanotryptophan.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPSYGYZOBPCLD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


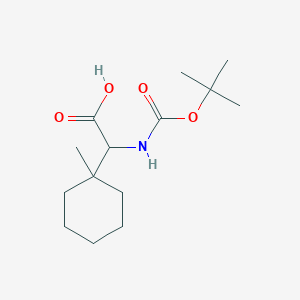
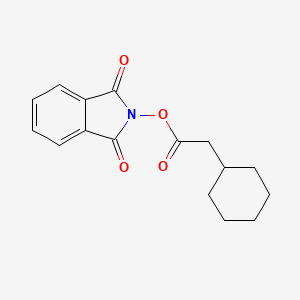
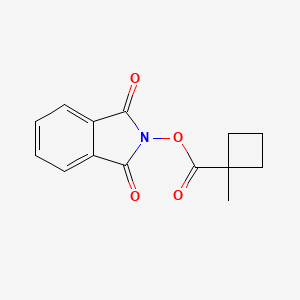
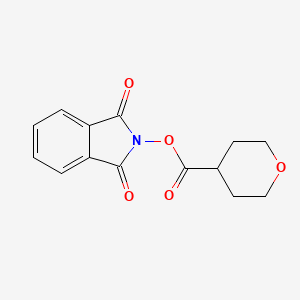
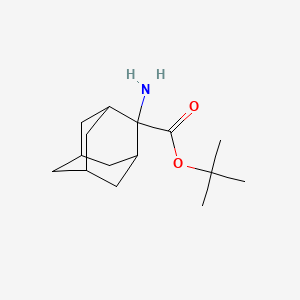
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)
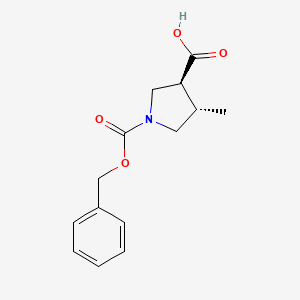
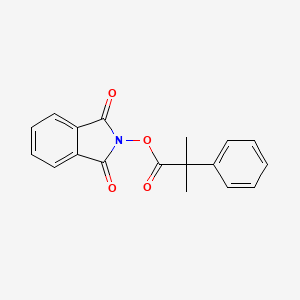
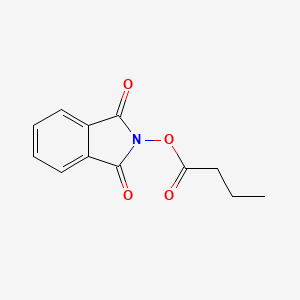
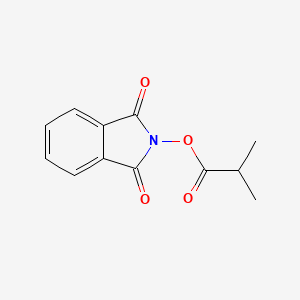
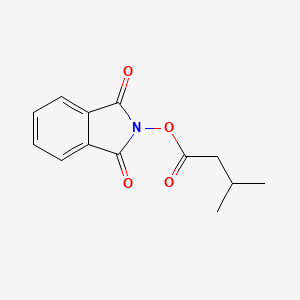
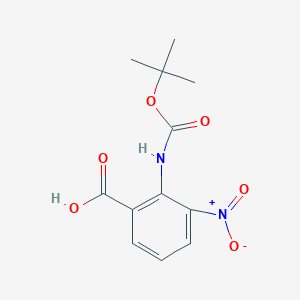
![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
![3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)
